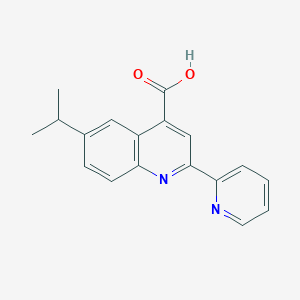

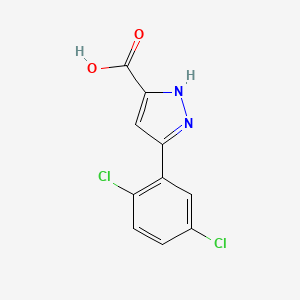

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds like isoquinolines is addressed in the second paper, where a one-pot synthesis involving aryl ketones, hydroxylamine, and alkynes is described. This process includes condensation, rhodium(III)-catalyzed C-H bond activation, and cyclization, which could be relevant to the synthesis of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid .

Molecular Structure Analysis

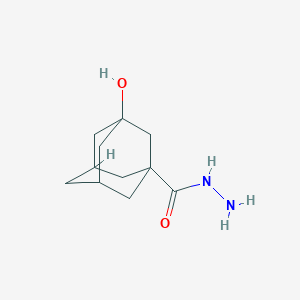

While the exact molecular structure of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is not analyzed in the provided papers, the structure of related compounds, such as those formed from 5-(6-Carboxypyridin-3-yl)isophthalic acid, is discussed. These compounds exhibit a range of dimensionalities from 0D to 3D, which suggests that the target compound may also exhibit complex structural characteristics .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. However, the synthesis paper indicates that the related heterocyclic compounds can be formed through reactions involving C-H bond activation and cyclization, which may also apply to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid are not directly discussed in the provided papers. Nonetheless, the first paper mentions the use of IR spectroscopy, thermogravimetric, and elemental analysis for characterizing the synthesized compounds, which implies that similar methods could be used to determine the properties of the compound of interest .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

Synthesis and Chemical Reactions

Quinoline derivatives have been extensively studied for their synthetic applications. For example, the synthesis of new trans-tetrahydroisoquinolinones involves the transformation of carboxylic acid groups into cyclic aminomethyl groups, demonstrating the importance of quinoline and its derivatives in the development of pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the catalytic C-H functionalization of cyclic amines showcases the utility of pyridine and related structures in organic synthesis, highlighting the significance of quinoline derivatives in facilitating complex chemical transformations (Kang, Richers, Sawicki, & Seidel, 2015).

Supramolecular Chemistry

Supramolecular Synthons and Crystal Engineering

Quinoline derivatives participate in the formation of supramolecular synthons, exemplified by the study of carboxylic acid-pyridine interactions in crystal structures. These interactions are crucial for designing new materials and understanding molecular assembly processes (Vishweshwar, Nangia, & Lynch, 2002).

Photocatalysis and Solar Cells

Photocatalytic Applications and Solar Energy

The development of dye-sensitized solar cells (DSCs) benefits from the study of quinoline derivatives, such as the synthesis of Ru(II) sensitizers. These compounds, with their carboxylic acid anchoring groups, demonstrate the potential of quinoline derivatives in converting solar energy into electricity, highlighting their importance in renewable energy research (Chou et al., 2014).

Coordination Chemistry

Metal-Organic Frameworks (MOFs)

The use of aromatic tricarboxylic acids derived from pyridine in the synthesis of metal(II) coordination compounds showcases the versatility of quinoline derivatives in forming various dimensional structures. These structures have applications in catalysis, magnetic, luminescent properties, and photocatalysis, demonstrating the compound's potential in creating multifunctional materials (Zhao et al., 2019).

Eigenschaften

IUPAC Name |

6-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11(2)12-6-7-15-13(9-12)14(18(21)22)10-17(20-15)16-5-3-4-8-19-16/h3-11H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUCDCVAOWLHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)